Cas no 2680804-52-6 (benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate)
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28298537
- 2680804-52-6
- benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate
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- Inchi: 1S/C16H18N2O5S/c1-11-14(24(17,20)21)9-8-13(22-2)15(11)18-16(19)23-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
- InChI Key: MHONPJWXBCCLJC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1C)NC(=O)OCC1C=CC=CC=1)OC)(N)(=O)=O
Computed Properties
- Exact Mass: 350.09364285g/mol
- Monoisotopic Mass: 350.09364285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 116Ų
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298537-0.05g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28298537-0.1g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28298537-0.25g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28298537-0.5g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28298537-1.0g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28298537-2.5g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28298537-5.0g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28298537-10.0g |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate |
2680804-52-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate
Benzyl N-(6-Methoxy-2-Methyl-3-Sulfamoylphenyl)Carbamate: A Comprehensive Overview
The compound benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate, identified by the CAS number 2680804-52-6, is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research studies.
The molecular structure of this compound is characterized by a benzyl group attached to a sulfamoylphenyl moiety, which introduces a range of functional groups that contribute to its versatile reactivity and bioavailability. The presence of the methoxy and methyl substituents on the phenyl ring further enhances its chemical stability and pharmacokinetic properties, making it an attractive candidate for drug development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving coupling reactions and selective oxidation techniques. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the scalability of production for industrial applications.
In terms of biological activity, benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate has demonstrated potent inhibitory effects against various enzymes and receptors, making it a promising lead compound for the development of novel therapeutic agents. For instance, studies published in 2023 have highlighted its potential as an anti-inflammatory agent by targeting specific cytokines involved in chronic inflammatory diseases.
Moreover, this compound has shown significant promise in agricultural applications, particularly as a fungicide and plant growth regulator. Field trials conducted in controlled environments have indicated improved crop yields and enhanced resistance to fungal pathogens when treated with this compound.
The sulfamoyl group within the molecule plays a critical role in modulating its pharmacodynamic properties, while the methoxy substituent contributes to its lipophilicity, enhancing its ability to cross biological membranes. These structural attributes make it an ideal candidate for further exploration in drug delivery systems.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on elucidating the mechanism of action of this compound at the molecular level. Advanced computational models have been employed to predict its binding affinities with various protein targets, providing valuable insights into its therapeutic potential.
In conclusion, benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate represents a cutting-edge molecule with multifaceted applications across diverse industries. Its unique chemical structure, coupled with recent breakthroughs in synthetic methodologies and biological evaluations, positions it as a key player in future advancements in medicine and agriculture.
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